molecular formula C12H15ClO B13169311 [1-(2-Chlorophenyl)cyclopentyl]methanol

[1-(2-Chlorophenyl)cyclopentyl]methanol

Cat. No.: B13169311
M. Wt: 210.70 g/mol
InChI Key: UCLOKCOCKQVLLD-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chlorophenyl group attached to a cyclopentylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chlorophenyl)cyclopentyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(2-Chlorophenyl)cyclopentyl]ketone, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chlorophenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Bromophenyl)cyclopentyl]methanol
  • [1-(2-Fluorophenyl)cyclopentyl]methanol
  • [1-(2-Methylphenyl)cyclopentyl]methanol

Uniqueness

Compared to similar compounds, [1-(2-Chlorophenyl)cyclopentyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

[1-(2-chlorophenyl)cyclopentyl]methanol

InChI

InChI=1S/C12H15ClO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2

InChI Key

UCLOKCOCKQVLLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC=C2Cl

Origin of Product

United States

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